molecular formula C₂₂H₂₈N₂O₅ B1140842 9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether CAS No. 1262639-66-6

9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether

Cat. No.: B1140842
CAS No.: 1262639-66-6
M. Wt: 400.47
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether typically involves multiple steps, starting from quinidine or its derivatives. The process includes acetylation and methylation reactions under controlled conditions. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized facilities equipped with advanced technology to handle complex chemical reactions safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acetyl-3,10-dihydroxyapoquinidine Methyl Ether is unique due to its specific acetyl and methyl ether functional groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

[(S)-[(2R)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15?,20-,21+,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPBLFZAYXMSRB-SJWYHLFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1(CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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